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Tantalum selenide (TaSe2)

Cat. No.: B088048
CAS No.: 12039-55-3
M. Wt: 338.9 g/mol
InChI Key: IYJABVNLJXJBTP-UHFFFAOYSA-N
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Description

Significance of TaSe2 in Two-Dimensional Materials and Quantum Phenomena Research

The ability to create atomically thin layers of TaSe2 has positioned it as a crucial material for research into two-dimensional (2D) materials. heegermaterials.comossila.com Its unique electrical properties, which are highly dependent on the number of layers and the specific atomic arrangement, make it an ideal system for exploring quantum phenomena that emerge in reduced dimensions. nih.govarxiv.org

TaSe2 is particularly noted for exhibiting a rich variety of electronic phases, including metallic states, superconductivity at very low temperatures, and charge density waves (CDWs). heegermaterials.comossila.compnas.org The interplay and competition between these different quantum states within the same material provide a fertile ground for fundamental research. pnas.orgarxiv.org For instance, the coexistence of CDWs and superconductivity in certain forms of TaSe2 allows scientists to study the intricate relationship between these collective electronic states. pnas.org

Furthermore, the properties of TaSe2 can be tuned by various means, such as changing the number of layers, applying strain, or chemical doping, offering a high degree of control for experimental investigations into its electronic behavior. arxiv.orgaps.org This tunability is essential for exploring potential applications in next-generation electronic devices. ossila.com

Overview of TaSe2 Polytypes and Their Research Relevance (1T, 2H, 3R, 4Hb)

A key feature of TaSe2 is its ability to exist in different crystal structures known as polytypes, which differ in their layer stacking sequences and the coordination of the tantalum atoms. ossila.compnas.org The most commonly studied polytypes are 1T, 2H, and 3R, with 4Hb also being a known variant. Each polytype exhibits distinct physical properties, making them relevant for different areas of research.

1T-TaSe2: In the 1T polytype, the tantalum atoms have octahedral coordination. pnas.org Bulk 1T-TaSe2 is metallic, but a single monolayer of this polytype has been observed to be an insulator with a small band gap. wikipedia.orgnih.gov This dimensionality-driven metal-to-insulator transition is a significant area of research, with studies exploring it as a potential Mott insulator. nih.govarxiv.org The 1T phase also shows a strong tendency for CDW formation. aps.orgscribd.com

2H-TaSe2: The 2H polytype is the most stable form of TaSe2 at room temperature and features trigonal prismatic coordination of the tantalum atoms. ossila.compnas.org It is a metallic material that undergoes a transition to an incommensurate CDW (ICDW) phase at around 122 K, followed by a lock-in transition to a commensurate CDW (CCDW) phase at 90 K. hqgraphene.comossila.compnas.org It also becomes a superconductor at a very low temperature of about 0.15 K. pnas.org The 2H phase is considered a foundational material for studying the interplay between metallic behavior, CDWs, and superconductivity. pnas.org

3R-TaSe2: The 3R polytype also has trigonal prismatic coordination but differs from the 2H polytype in its layer stacking sequence, with the structure repeating every three layers instead of two. pnas.org While less stable than the 2H form, the 3R polytype is notable for its significantly higher superconducting transition temperature, which can be up to 17 times higher than that of the 2H polytype. pnas.orgresearchgate.net This dramatic enhancement of superconductivity due to a subtle change in the crystal structure is a subject of intense research. pnas.org

4Hb-TaSe2: The 4Hb polytype is a mixed-coordination structure, alternating between the octahedral coordination of the 1T phase and the trigonal prismatic coordination of the 2H phase. This mixed-layer structure leads to complex electronic properties and is of interest for studying the interactions between different electronic states hosted in the different layers.

PolytypeCoordinationKey PropertiesResearch Relevance
1TOctahedralMetallic in bulk, insulating in monolayer; Strong CDW formationStudy of metal-insulator transitions, Mott physics, and strong CDWs
2HTrigonal PrismaticMetallic; ICDW at ~122 K, CCDW at 90 K; Superconducting at ~0.15 KFoundational material for CDW research and interplay with superconductivity
3RTrigonal PrismaticSignificantly higher superconducting transition temperature than 2HInvestigating the enhancement of superconductivity through structural changes
4HbMixed (Octahedral and Trigonal Prismatic)Complex electronic properties due to mixed coordinationStudying interactions between different electronic states in a layered system

Historical Context of Charge Density Wave Research in TaSe2 Systems

The study of charge density waves in TaSe2 has a long and rich history, with the material being one of the archetypal systems in which this phenomenon was first observed and extensively investigated. Research into the CDW phases of TaSe2, particularly the 2H polytype, dates back to the 1970s. aip.orgbohrium.com

A charge density wave is a collective electronic state where the electron density in a material forms a periodic modulation, which is accompanied by a periodic distortion of the crystal lattice. nih.govyoutube.com The initial observations of anomalies in the transport properties of 2H-TaSe2 at low temperatures spurred interest in understanding their origin. aps.org Subsequent experimental work, including X-ray and electron diffraction studies, confirmed the presence of superlattice structures below the transition temperatures, providing direct evidence for the formation of CDWs. pnas.org

The discovery of two distinct CDW phases in 2H-TaSe2—an incommensurate phase followed by a commensurate phase at a lower temperature—provided a model system for developing the theoretical understanding of CDW transitions. ossila.compnas.org For decades, researchers have used various experimental techniques, such as angle-resolved photoemission spectroscopy (ARPES) and scanning tunneling microscopy (STM), to probe the electronic structure of TaSe2 in its different phases and to unravel the mechanisms driving the CDW formation. youtube.comresearchgate.net The ongoing research on TaSe2 continues to provide valuable insights into the complex interplay of electronic and lattice degrees of freedom in low-dimensional materials. ethz.ch

Structure

2D Structure

Chemical Structure Depiction
molecular formula Se2Ta B088048 Tantalum selenide (TaSe2) CAS No. 12039-55-3

Properties

IUPAC Name

bis(selanylidene)tantalum
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InChI

InChI=1S/2Se.Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IYJABVNLJXJBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Se]=[Ta]=[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Se2Ta
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DSSTOX Substance ID

DTXSID6065210
Record name Tantalum selenide (TaSe2)
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Molecular Weight

338.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12039-55-3
Record name Tantalum selenide (TaSe2)
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Record name Tantalum selenide (TaSe2)
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Record name Tantalum selenide (TaSe2)
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Record name Tantalum selenide (TaSe2)
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Record name Tantalum diselenide
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Theoretical Frameworks for Understanding Tase2 Phenomena

Electronic Structure Theory and Band Structure Calculations

The electronic structure—the arrangement of electron energy levels—is fundamental to all of TaSe₂'s electronic properties. Theoretical models aim to calculate this structure to predict and explain its behavior.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to TaSe₂ to understand its various phases and properties. nih.gov DFT calculations are crucial for distinguishing between the different polytypes of TaSe₂, such as the 1T and 2H phases, as their distinct crystal structures lead to significant differences in the electronic band dispersions near the Fermi level. nih.gov These differences primarily arise from the influence of the six nearest-neighbor selenium atoms on the tantalum 5d orbitals. nih.gov

DFT has proven effective in:

Structural Analysis : DFT calculations can reproduce the qualitative and often quantitative changes in lattice constants with temperature. nih.gov For example, in the 2H-TaSe₂ polytype, DFT has been used to model the formation of the commensurate CDW (C-CDW) by analyzing the reduced Brillouin zone of the reconstructed lattice. nih.gov

Band Structure and Fermi Surface Mapping : Calculations of the electronic band structure and Fermi surface are vital for understanding the electronic instabilities that lead to CDWs. DFT results for both bulk and monolayer TaSe₂ have been compared with experimental data from Angle-Resolved Photoemission Spectroscopy (ARPES), showing good agreement for both the normal and CDW states. researchgate.netwarwick.ac.uk These comparisons help validate the theoretical models and provide deeper insight into the electronic modifications, such as band folding and gap opening, that occur during the CDW transition. nih.govresearchgate.net

Phonon Calculations : DFT can predict vibrational modes (phonons) and their behavior. Finite-temperature DFT calculations of the phonon band structure in TaSe₂ have indicated lattice instabilities occurring above the CDW transition temperature and have successfully reproduced the temperature-dependent behavior of CDW amplitude modes. nih.gov These calculations are essential for understanding the role of electron-phonon coupling in driving the CDW transition. aps.orgbath.ac.uk

Investigating CDW Origins : While DFT is a ground-state theory, it provides the foundation for exploring complex phenomena. For instance, recent studies have used DFT to argue that the electronic gap observed in 1T-TaSe₂ can be explained by band structure modifications induced by the CDW phase alone, without necessarily invoking strong Mott correlation effects. polimi.itaps.org

The accuracy of DFT calculations can depend on the chosen exchange-correlation functional. For TaSe₂, local-density approximations (LDAs) have sometimes been favored over generalized-gradient approximations (GGAs) as they can provide a more accurate description of certain optical and vibrational properties. arxiv.org

While DFT provides a highly detailed, first-principles description of the electronic structure, the tight-binding (TB) model offers a simplified yet physically intuitive approach. The TB model describes the electronic bands by considering electrons hopping between neighboring atomic orbitals. It is particularly useful for analyzing and fitting experimental data, such as that from ARPES, and for developing simpler theoretical models.

Key applications and findings from TB analysis of TaSe₂ include:

Fitting Experimental Data : TB models are frequently used to fit the experimentally measured Fermi surface and band dispersions from ARPES. imp.kiev.uaarxiv.org By adjusting the hopping parameters—which represent the strength of electronic interaction between atoms—an accurate, parametrized model of the electronic structure near the Fermi level can be obtained. warwick.ac.ukarxiv.org For 2H-TaSe₂, TB fits have successfully captured the temperature evolution of the Fermi surface, revealing nonmonotonic changes that are consistent with competing CDW orders. imp.kiev.uaarxiv.org

Minimal Models : An effective two-band TB model has been proposed for 2H-TaSe₂, successfully describing the bands around the Fermi level with a minimal set of parameters. bath.ac.uk Such models are invaluable for theoretical studies of phenomena like superconductivity and CDW formation, as they capture the essential physics without the computational cost of full DFT calculations. bath.ac.uk For instance, a TB model with hoppings up to the 10th nearest neighbor has been used to describe the band structure of 1H-TaSe₂. csic.es

Predicting Doping Effects : TB models can predict how the electronic structure will change with doping. In one study, a TB model was used to calculate the amount of electron doping needed to shift the Fermi level to a van Hove singularity (a peak in the density of states), which is theoretically linked to electronic instabilities. researchgate.net This has been used to explain novel CDW ordering observed in potassium-doped 2H-TaSe₂. bath.ac.uk

The parameters for these TB models are often derived by fitting to more accurate DFT calculations, ensuring they capture the essential features of the ab initio band structure. warwick.ac.ukresearchgate.net

Standard DFT calculations, which are based on a mean-field approach, can sometimes fail to capture the effects of strong electron-electron interactions, known as electron correlations. These correlations are particularly important in materials with narrow electronic bands, where electrons are more localized and their mutual repulsion significantly influences their behavior. This is especially true for the 1T polytype of TaSe₂. aps.orgbohrium.com

To account for these effects, theoretical models often incorporate the Hubbard model, which adds an on-site Coulomb repulsion term (U) to the Hamiltonian. This is frequently implemented within the DFT framework in a method known as DFT+U. oup.comresearchgate.net

The significance of electron correlations and Hubbard models in TaSe₂ is highlighted by:

Mott Insulating State : In single-layer 1T-TaSe₂, the formation of a "star-of-David" CDW creates a narrow, half-filled electronic band. aps.org Strong electron correlations can split this band into a filled lower Hubbard band and an empty upper Hubbard band, turning the material into a Mott insulator. bohrium.comnih.gov This Mott-like behavior is rapidly suppressed with increasing sample thickness, highlighting the interplay between dimensionality and correlation. polimi.it

DFT+U Calculations : DFT+U simulations are essential for accurately modeling the electronic structure of strongly correlated phases. For 1T-TaSe₂, DFT+U calculations successfully reproduce the gapped spectrum observed in experiments, which standard DFT fails to do. oup.comresearchgate.net The value of U can be estimated from first-principles calculations or treated as a parameter, with typical values for TaSe₂ ranging from approximately 2.0 to 3.5 eV. nih.govarxiv.org

CDW-Mott Phase : In monolayer 1T-TaSe₂, a robust CDW-Mott phase is observed with a very high transition temperature. bohrium.com The enhancement of both the CDW and Mott gaps in the monolayer is attributed to strengthened correlations and the absence of interlayer hopping, which broadens the bands in the bulk material. bohrium.comresearchgate.net

Two-Band Hubbard Model : For the 2H polytype, which is generally considered less correlated than the 1T phase, an extended two-band Hubbard model has been used to explore the role of dynamical correlations. mdpi.com These calculations show a significant renormalization of the Ta-5d bands and a reduction of the CDW gap, indicating that even in less strongly correlated systems, these effects are not negligible. mdpi.com

The debate continues on whether the insulating gap in 1T-TaSe₂ is purely a Mott phenomenon or if it can be explained by band structure modifications from the CDW lattice distortion alone. polimi.itaps.org However, there is a consensus that electron correlations play a central and often decisive role in the electronic properties of at least the 1T polytype. aps.orgresearchgate.net

Superconductivity Mechanisms in TaSe₂

At very low temperatures, typically around 0.14 K for the 2H polytype, TaSe₂ transitions into a superconducting state. researchgate.net The theoretical understanding of this phenomenon is primarily based on the frameworks of BCS and Eliashberg theories.

The superconductivity in various polytypes of TaSe₂ and its doped variants is generally characterized as Type-II, which is typical for many transition-metal compounds. nih.govresearchgate.netaps.org This classification is supported by measurements of the upper critical field (Hc2), which significantly exceeds the thermodynamic critical field. aps.org

The Bardeen-Cooper-Schrieffer (BCS) theory provides a fundamental framework for understanding this superconducting state. nih.govpnas.org Key evidence for BCS-type superconductivity comes from specific heat measurements. The normalized specific heat jump at the superconducting transition temperature (Tc), denoted as ΔC/γTc, is a crucial parameter. For several TaSe₂-based systems, this value is found to be close to the weak-coupling BCS limit of 1.43, confirming the presence of bulk superconductivity. aps.orgpnas.org For example, in 1T-TaSe₁.₂Te₀.₈, the value is 1.35, and in Ta₄Rh₂C₁₋ᵟ, it is 1.56. aps.orgpnas.org Furthermore, the superconducting gap (Δ) can be evaluated using the BCS relation Δ ≈ 1.764 kBTc, which is consistent with experimental observations for conventional BCS superconductors. aps.org Intercalating materials like Platinum (Pt) into 2H-TaSe₂ can suppress the CDW state and significantly enhance the Tc to ~2.7 K, with the resulting properties remaining consistent with a BCS Type-II superconductor. researchgate.netaps.org

While BCS theory offers a foundational understanding, the Migdal-Eliashberg theory provides a more detailed and powerful framework, particularly for materials with strong electron-phonon coupling (EPC). aps.orgbrocku.ca This theory is essential for accurately calculating superconducting properties like the critical temperature (Tc) from first principles. researchgate.netaps.org The central quantity in this theory is the Eliashberg spectral function, α²F(ω), which describes the effectiveness of phonons at a given energy (ω) in mediating the electron-electron attraction that leads to Cooper pairing. aps.orgbrocku.ca

In the context of TaSe₂, calculations confirm that the CDW instability is driven by strong, wave-vector-dependent electron-phonon coupling. researchgate.net The same EPC interactions that drive the CDW formation are also responsible for mediating the superconducting pairing. researchgate.net Eliashberg theory allows for the calculation of the EPC constant (λ), which is a measure of the coupling strength. For compressed 1T-TaSe₂, λ is found to be large and pressure-dependent, with significant contributions from low-frequency soft phonon modes associated with the incipient CDW instability. aps.org By solving the Eliashberg equations, which incorporate the calculated spectral function and a term for the screened Coulomb repulsion (μ*), researchers can predict the superconducting transition temperature. aps.orgaps.org This approach has been applied to various TMDs to understand how factors like dimensionality, spin-orbit coupling, and structural phases influence their superconducting properties by modifying both the strength and anisotropy of the electron-phonon interactions. researchgate.netaps.org

Advanced Experimental Characterization Techniques for Tase2

Spectroscopic Probes of Electronic States

Spectroscopic techniques are crucial for directly investigating the electronic states that govern the macroscopic properties of TaSe2. These methods provide energy- and momentum-resolved information, offering a direct window into the material's electronic behavior.

Angle-Resolved Photoemission Spectroscopy (ARPES) of TaSe2 Electronic Structures

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique used to directly probe the electronic band structure and Fermi surfaces of crystalline solids. wikipedia.org In the study of TaSe2, ARPES has been instrumental in mapping the electronic structure in its various phases, providing critical insights into the mechanisms driving its charge density wave (CDW) transitions. northwestern.eduosti.gov

High-resolution ARPES studies have provided detailed maps of this reconstructed electronic structure. For instance, in the commensurate CDW state of 2H-TaSe2, fine structures are observed near the Brillouin zone center, supplementing the picture of Fermi surface folding. aps.org Furthermore, investigations into single-layer 1H-TaSe2 have shown that a 3x3 CDW order persists, even though the electronic structure is modified by the reduction in dimensionality, highlighted by a change in the number of bands crossing the Fermi level. researchgate.net Spatially resolved ARPES on 1T-TaSe2 has even shown the coexistence of insulating and metallic regions at low temperatures, with the metallic areas displaying a chiral Fermi surface. arxiv.org

Comparative studies with related materials like 2H-TaS2 and 2H-NbSe2 have identified generic features of their CDW orders, such as the partial gapping of the Fermi surface, suggesting that simple Fermi surface nesting is not the sole driver of the CDW instability. northwestern.edu

Table 1: Key ARPES Findings on TaSe2 Electronic Structure

Polytype Phase Temperature Key Observation
2H-TaSe2 Normal 150 K Fermi surface pockets around Γ and K points. researchgate.netresearchgate.net
2H-TaSe2 Commensurate CDW 10 K Band folding, formation of new Fermi pockets, and anisotropic CDW gap opening. researchgate.netaps.org
1H-TaSe2 Commensurate CDW 15 K Persistence of 3x3 CDW order despite modified Fermi surface topology from bulk. researchgate.net
1T-TaSe2 CDW Low Temperature Coexistence of insulating and metallic domains with a chiral Fermi surface in metallic regions. arxiv.org

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS) for Real-Space Imaging of TaSe2

Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS) are powerful surface-sensitive techniques that provide real-space visualization of both atomic and electronic structures with sub-angstrom resolution. For TaSe2, these techniques have been essential for directly imaging the periodic lattice distortions and the corresponding electronic charge modulations associated with the CDW states.

STM studies on 1T-TaSe2 at room temperature have successfully resolved both the atomic lattice and the superimposed CDW. aps.org The images reveal a commensurate CDW structure. aps.org A key finding from comparative studies with Atomic Force Microscopy (AFM) is that while both techniques can image the atoms and the CDW, the relative amplitudes of these features differ significantly. In STM, the CDW modulation can have an amplitude up to an order of magnitude larger than the atomic corrugation, highlighting STM's sensitivity to the local density of electronic states near the Fermi level, which is strongly modulated by the CDW. aps.org

In the 2H polytype, STM has been used to visualize the 3x3 CDW order in single-layer TaSe2 grown by molecular beam epitaxy, confirming that the CDW state persists down to the monolayer limit. researchgate.netpusan.ac.kr STS measurements complement the STM topography by providing information about the local density of states (LDOS). By acquiring dI/dV spectra, which are proportional to the LDOS, researchers can map the CDW energy gap in real space. These measurements on single-layer TaSe2 reveal a broad peak in the unoccupied states, which has been associated with a van Hove singularity in the conduction band. researchgate.net

Furthermore, STM is invaluable for studying the role of defects and impurities on the CDW order. For instance, in the related compound 1T-TiSe2, STM has been used to study the CDW in the presence of single-atom defects and has revealed a contrast inversion in topographic images at different bias voltages, a hallmark of the CDW ground state. researchgate.netresearchgate.net Such studies provide insight into the robustness of the CDW and its interaction with local perturbations.

Table 2: Summary of STM/STS Research Findings for TaSe2

Technique Polytype Key Findings
STM 1T-TaSe2 Successfully imaged both atoms and the commensurate CDW structure at room temperature. The CDW amplitude in STM is significantly larger than the atomic amplitude. aps.org
STM 1H-TaSe2 (monolayer) Directly visualized the 3x3 CDW superstructure, confirming its persistence in the 2D limit. researchgate.netpusan.ac.kr

Vibrational and Structural Probes

Probing the vibrational and structural properties of TaSe2 is essential for understanding the lattice dynamics that are intimately coupled with its electronic behavior, particularly in the context of CDW phase transitions, which involve periodic lattice distortions.

Raman Spectroscopy for TaSe2 Lattice Dynamics and Phase Transitions

Raman spectroscopy is a non-invasive optical technique that probes the vibrational modes (phonons) of a material. It has been extensively used to study the lattice dynamics of TaSe2, identify its structural phases, and monitor its phase transitions as a function of temperature and thickness. nih.govacs.org

In the room-temperature (normal) phase, the Raman spectrum of bulk 2H-TaSe2 is characterized by several key phonon modes. The most prominent are the in-plane E¹₂g mode and the out-of-plane A₁g mode. nih.govaps.org As the temperature is lowered and the material enters the CDW phases, new vibrational modes appear in the Raman spectrum. nih.govaps.org These new modes arise from the periodic lattice distortion of the CDW, which folds phonons from the edge of the original Brillouin zone to the zone center (Γ point), making them Raman-active. nih.govacs.org These are often referred to as "amplitude" and "phase" modes of the CDW.

Temperature-dependent Raman studies on 2H-TaSe2 clearly track the evolution of these modes across the incommensurate (ICDW) transition at ~122 K and the commensurate (CCDW) transition at ~90 K. nih.govaps.org The frequencies and intensities of both the original and the new CDW-related modes exhibit distinct changes at these transition temperatures. nih.govresearchgate.net For instance, the low-frequency E₂g ICDW amplitude modes experience a redshift (soften) as the temperature increases toward the transition. researchgate.net In 1T-TaSe2, specific "soft modes" have been identified that soften and weaken substantially as the temperature approaches the CCDW-to-ICCDW transition temperature from below. ntu.edu.sgresearchgate.net

Raman spectroscopy is also highly sensitive to the material's thickness. Studies on exfoliated flakes of 2H-TaSe2 have shown that the ICDW transition temperature increases in thinner flakes, which may be due to enhanced electron-phonon interactions. researchgate.net Furthermore, in mono- and bilayer 2H-TaSe2, an E¹₂g mode that is forbidden in bulk samples becomes experimentally observable. nih.gov

Table 4: Prominent Raman Modes in 2H-TaSe2

Mode Symmetry Vibrational Character Typical Frequency (300 K) Behavior at Low Temperature
E¹₂g E₂g In-plane shear ~212 cm⁻¹ nih.gov Blueshifts (hardens) nih.govnih.gov
A₁g A₁g Out-of-plane ~241 cm⁻¹ nih.gov Blueshifts (hardens) nih.govnih.gov

X-ray Diffraction (XRD) and Inelastic X-ray Scattering (IXS) for TaSe2 Structural Evolution

X-ray based techniques are indispensable for determining the precise crystal structure and probing the collective lattice excitations (phonons) across the entire Brillouin zone. X-ray diffraction (XRD) provides information about the average crystal structure and the superlattice formation associated with CDW phases, while Inelastic X-ray Scattering (IXS) can map the phonon dispersion relations.

Early XRD and neutron scattering studies on 2H-TaSe2 were crucial in establishing the temperatures of the CDW transitions and characterizing the incommensurate and commensurate superlattices. esrf.fr The appearance of satellite peaks in the diffraction pattern below the transition temperature is the definitive signature of the new periodicity introduced by the CDW.

More advanced techniques like grazing incidence IXS allow for the separation of surface and bulk phonon behavior. esrf.fr An IXS experiment on 2H-TaSe2 measured the temperature-dependent dispersion curves for both the surface and the bulk. esrf.fr These measurements revealed a softening of the Σ₁ longitudinal acoustic phonon mode at a specific wavevector corresponding to the CDW periodicity. esrf.fr This phonon softening is a precursor to the structural phase transition and is considered a key aspect of the CDW formation mechanism. The study observed this mode softening at both the surface and in the bulk at room temperature and at 150 K. esrf.fr At room temperature, there was evidence that the sound velocity was lower in the bulk compared to the surface. esrf.fr

IXS is complementary to inelastic neutron scattering, offering advantages such as the ability to use very small sample sizes and access a wider range of the energy-momentum space. anl.gov It provides a direct probe of the lattice dynamics that drive the structural evolution in TaSe2 during its transition into the CDW state.

Table 5: Chemical Compounds Mentioned

Compound Name
Tantalum selenide (B1212193)
Tantalum diselenide
Niobium diselenide
Titanium diselenide
Tantalum sulfide (B99878)

Advanced Growth and Fabrication Methods for TaSe2 Single Crystals and Films

The synthesis of high-quality Tantalum Selenide (TaSe2) in both single crystal and thin film forms is crucial for fundamental research and technological applications. Various advanced techniques have been developed to control the material's dimensionality, crystal structure, and purity. These methods include Chemical Vapor Transport (CVT) for bulk crystals, and Chemical Vapor Deposition (CVD) and Molecular Beam Epitaxy (MBE) for thin films and two-dimensional (2D) layers.

Chemical Vapor Transport (CVT)

Chemical Vapor Transport is a widely employed method for growing large, high-quality single crystals of transition metal dichalcogenides, including TaSe2. rsc.orgpsu.edu In this process, a transport agent, typically a halogen like iodine (I2) or a metal halide such as Tantalum Pentachloride (TaCl5), reacts with the polycrystalline TaSe2 source material at a high temperature (Thot). arxiv.orgarxiv.org This reaction forms a gaseous intermediate species that diffuses to a cooler region of the reaction vessel (Tcold), where it decomposes and deposits as single crystals. arxiv.org

The choice of transport agent and the temperature gradient are critical parameters that influence the crystal growth rate, size, and even the resulting polymorph (e.g., 2H or 1T phase). arxiv.orgarxiv.org For instance, the use of TaCl5 as a transport agent has been shown to allow for the selective growth of different TaSe2 polymorphs by tuning the growth temperature. arxiv.orgarxiv.org Research has indicated that transition metal chlorides often perform best for the growth of Ta- and Mo-based chalcogenides. arxiv.orgarxiv.org

Table 1: Representative CVT Growth Parameters for TaSe2 and Related Dichalcogenides

Material Transport Agent Hot Zone Temperature (°C) Cold Zone Temperature (°C) Key Findings
TaS2 (2H) TaCl5 720 650 Selective growth of the 2H polymorph is achieved. arxiv.org
TaS2 (1T) TaCl5 1050 920 Higher temperatures favor the formation of the 1T polymorph. arxiv.org

| TiSe2 | I2 | 680 | - | Pure I2 was found to be the most suitable agent for TiSe2 growth. arxiv.org |

This table is interactive. Click on the headers to sort the data.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a versatile technique for synthesizing large-area, atomically thin films of TaSe2 with controlled thickness, from monolayers to multilayers. ntu.edu.sgsemanticscholar.orgoaepublish.com This bottom-up approach is considered promising for mass production and integration into electronic devices. acs.org In a typical CVD process, volatile precursors containing tantalum (e.g., Tantalum(V) chloride, TaCl5) and selenium are introduced into a reaction chamber. mdpi.com These precursors decompose and react on a heated substrate surface to form a thin film of TaSe2. ntu.edu.sgmdpi.com

The choice of substrate plays a significant role in the quality and uniformity of the grown film. Substrates like gold (Au) foil have been used to grow wafer-scale uniform monolayer 2H-TaSe2 films. mdpi.comrsc.org The growth temperature is a critical parameter that can be tuned to control the phase of the resulting TaSe2. For example, the 1T phase percentage has been shown to have a strong correlation with the deposition temperature. ntu.edu.sg Researchers have successfully grown atomically thin 1T-TaSe2 crystals and found that the commensurate charge-density-wave (CCDW) transition temperature increases as the film thickness decreases, reaching 570 K for a 3 nm thick layer. ntu.edu.sg

Table 2: CVD Growth Parameters for TaSe2 Thin Films

Precursors Substrate Growth Temperature (°C) Resulting Phase Key Research Findings
TaCl5, Se Au foil 930 2H Achieved wafer-scale uniform monolayer films. mdpi.com
TaCl5, Se SiO2/Si 890 1T Grown for investigations of Charge Density Wave (CDW) transitions. ntu.edu.sg

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Another approach involves the selenization of a pre-deposited thin metal film. acs.org For instance, a thin film of tantalum can be deposited on a substrate using techniques like radio frequency (RF) sputtering, followed by selenium ion implantation and subsequent annealing at high temperatures (e.g., 900 °C) to form a multilayer 1T-TaSe2 film. acs.org This method has been used to synthesize large-scale films on SiO2/Si substrates, which is advantageous for industrial applications. acs.org

Molecular Beam Epitaxy (MBE)

Molecular Beam Epitaxy is a sophisticated thin-film deposition technique that offers precise control over film growth at the atomic level, enabling the creation of high-purity single-crystal layers. wikipedia.orgcadence.comyoutube.com The process takes place in an ultra-high vacuum environment, where elemental sources of tantalum and selenium are evaporated. youtube.com These elements travel as molecular beams towards a heated crystalline substrate, where they adsorb and form an epitaxial film, meaning the crystal lattice of the film is aligned with that of the substrate. wikipedia.orgcoventry.ac.uk

MBE is particularly well-suited for growing high-quality, atomically thin, and continuous films of TaSe2 and for fabricating van der Waals heterostructures, where different 2D materials are stacked on top of each other. coventry.ac.uktdl.org The slow deposition rate, typically less than 3,000 nm per hour, allows for precise control over the thickness and composition of the layers. wikipedia.org Researchers have successfully grown ultrathin films of TaSe2 on substrates such as Se-terminated GaAs(111) and AlN(0001)/Si(111). coventry.ac.uk The structural quality and epitaxial orientation of the grown films can be monitored in-situ using techniques like Reflection High-Energy Electron Diffraction (RHEED). cadence.comcoventry.ac.uk

Table 3: MBE Growth Parameters and Findings for TaSe2

Substrate Tantalum Source Selenium Source Growth Temperature Key Findings
AlN(0001)/Si(111) Elemental Ta Elemental Se Not specified Growth of TaSe2 and TaSe2/MoSe2 (HfSe2) heterostructures with good structural quality. coventry.ac.uk
Se-terminated GaAs(111) Not specified Not specified Not specified Early studies reported the epitaxy of ultrathin (8-15 ML) films. coventry.ac.uk

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Charge Density Wave Phenomena in Tase2

Commensurate (CCDW) and Incommensurate (ICCDW) Phases in TaSe2

Tantalum selenide (B1212193) (TaSe2) is a layered material that exists in several polytypes, with the 1T and 2H forms being the most studied. Both exhibit transitions to charge density wave (CDW) states, which involve a periodic modulation of the electron density accompanied by a periodic distortion of the crystal lattice. These CDW phases can be either incommensurate (ICCDW), where the wavelength of the modulation is not a simple multiple of the lattice constant, or commensurate (CCDW), where it is.

In the 1T polytype of TaSe2, the material undergoes a transition from a normal metallic state to an incommensurate CDW (I-CDW) phase at a high temperature of approximately 600 K. arxiv.org Upon further cooling, a lock-in transition occurs at 473 K, leading to a commensurate CDW (C-CDW) phase. arxiv.orgemergentmind.com This C-CDW phase is characterized by a √13 x √13 superlattice reconstruction. acs.org

The 2H polytype of TaSe2 also displays a sequence of CDW transitions, albeit at lower temperatures. It transitions into an incommensurate CDW state at an onset temperature of T_ICDW = 122.3 K. aps.org This is followed by a transition to a commensurate 3x3 CDW phase at T_CCDW = 90 K. aps.org Research has also identified a complex "striped" incommensurate phase existing between 90 K and 112 K. aps.org Furthermore, high-resolution synchrotron x-ray diffraction studies on 2H-TaSe2 have revealed a multi-q superstructure in a narrow temperature range just above the CCDW transition, where commensurate and incommensurate order parameters coexist. arxiv.org

Temperature-Driven Phase Transitions and Hysteresis in TaSe2 CDWs

The transitions between the normal, incommensurate, and commensurate CDW phases in TaSe2 are driven by temperature and are often characterized by thermal hysteresis, indicative of first-order phase transitions.

In 1T-TaSe2, the transition from the incommensurate to the commensurate phase occurs at 473 K. arxiv.orgemergentmind.com The transition temperatures in thin films of 1T-TaSe2 have been shown to be thickness-dependent, decreasing from 473 K to 413 K as the film thickness is reduced from 150 nm to 35 nm. emergentmind.comarxiv.org

For 2H-TaSe2, the transition from the normal metallic state to the ICCDW state occurs at 122.3 K, followed by a lock-in transition to the CCDW state at 90 K. aps.org The multi-q ordered phase, where both commensurate and incommensurate orders coexist, is observed in a narrow temperature window and exhibits a distinct temperature hysteresis. arxiv.org This hysteretic behavior is a key feature of the first-order nature of this lock-in transition.

CDW Transition Temperatures in TaSe2 Polytypes
PolytypeTransitionTransition Temperature (K)Notes
1T-TaSe2 (Bulk)Normal to ICCDW~600 K arxiv.org
ICCDW to CCDW473 K arxiv.orgemergentmind.com
2H-TaSe2 (Bulk)Normal to ICCDW122.3 K aps.org
ICCDW to CCDW90 K aps.org

Photoinduced Phase Transitions and Ultrafast CDW Dynamics in TaSe2

Beyond thermal equilibrium, the CDW phases in TaSe2 can be manipulated using ultrashort laser pulses. Femtosecond electron diffraction studies on the 4Hb-TaSe2 polytype have demonstrated a photoinduced phase transition from the commensurate to the incommensurate CDW state. aps.orgarxiv.org

Upon photoexcitation with near-infrared femtosecond optical pulses, the C-CDW order is suppressed on a sub-picosecond timescale. aps.org With sufficient optical fluence, a complete transition to the high-temperature incommensurate phase is achieved. aps.orgresearchgate.net Interestingly, the dynamics of this photoinduced transition show a second-order character, which contrasts with the first-order behavior of the thermally driven transition. aps.orgarxiv.org In the perturbative regime, where the C-CDW order is not completely suppressed, the system recovers its commensurate state on a timescale of approximately 150 picoseconds. This recovery time is significantly slower than in other transition-metal dichalcogenides, a phenomenon attributed to the weak coupling between the CDW-hosting layers in the 4Hb structure. aps.orgresearchgate.net

Electronic Reconstruction and Fermi Surface Modifications by CDW in TaSe2

The formation of a charge density wave superlattice in TaSe2 fundamentally alters its electronic structure. The new periodicity folds the original Brillouin zone, leading to a reconstruction of the Fermi surface and changes in the density of states near the Fermi level.

In 2H-TaSe2, the Fermi surface in the normal state consists of hole-like pockets around the Γ and K points and "dog-bone"-shaped electron pockets around the M point. aps.orgaps.org With the onset of the 3x3 commensurate CDW, the Fermi surface undergoes a significant reconstruction. aps.org The dog-bone feature around the M point is moved to the Γ point, and the hole pockets at the K point become degenerate, forming concentric pockets. aps.org This reconstruction is driven by Fermi-surface nesting, where flat, parallel sections of the Fermi surface are connected by the CDW wave vector, promoting the electronic instability. aps.org The shape of the Fermi surface shows a gradual, nonmonotonic evolution with temperature, even above the ICDW transition, suggesting that fluctuations of the CDW order affect the electronic structure over a wide temperature range. aps.org

Pseudogap Formation and Mott-like Behavior in TaSe2 CDW Phases

A key consequence of the CDW-induced electronic reconstruction is the opening of a gap, or pseudogap, at the Fermi surface. In 2H-TaSe2, nuclear magnetic resonance (NMR) studies indicate that the incommensurate CDW transition leads to a partial gap opening at the Fermi surface. arxiv.org A pseudogap behavior is observed to dominate the low-energy spin excitations even within the CDW phase. arxiv.org

In monolayer 1T-TaSe2, the CDW formation drives a more dramatic electronic change, leading to a Mott-insulating state. aps.org The formation of the √13 x √13 superlattice results in the backfolding of bands, which narrows the bandwidth of the half-filled Ta 5d band. aps.orgresearchgate.net This reduction in bandwidth enhances the effects of on-site Coulomb repulsion (U), leading to Mott localization and the opening of a Mott-Hubbard gap. aps.orgresearchgate.net While this Mott-like behavior is robust in monolayers, it is rapidly suppressed as the film thickness increases, suggesting that screening effects in the bulk material play a crucial role. aps.org The electronic behavior of bulk 1T-TaSe2 is more consistent with the partial gapping of the Fermi surface expected for a typical 2D CDW, rather than a full Mott insulator. aps.org

Chiral Charge Density Waves in TaSe2 and Related TMDs

In recent years, a new layer of complexity in CDW physics has been discovered: the existence of chiral CDWs. A chiral structure is one that cannot be superimposed on its mirror image. While the crystal lattice of materials like TaSe2 is typically achiral, the CDW order itself can break mirror and inversion symmetries, leading to a chiral electronic state. iphy.ac.cnaps.org

The observation of chiral CDWs has been prominent in related transition metal dichalcogenides such as 1T-TiSe2 and 1T-TaS2. iphy.ac.cnnih.gov In 1T-TaS2, the commensurate CDW phase is known to inherit a chiral structure. arxiv.org The existence of domains with opposite chirality (enantiomers) has been identified, which can be manipulated with external stimuli like light. iphy.ac.cn While direct experimental observation of a chiral CDW in TaSe2 is less documented than in its sulfide (B99878) and titanide counterparts, the fundamental similarities in their CDW physics suggest that chirality is a relevant concept for TaSe2 as well.

Microscopic Mechanisms of Chiral CDW Formation and Symmetry Breaking

The microscopic origin of chiral CDWs in transition metal dichalcogenides is a subject of active research, with several proposed mechanisms. One prevailing view is that the chirality arises from a specific phase relationship between the three constituent components of the triple-q CDW vector.

In materials like 1T-TiSe2, density functional theory (DFT) calculations suggest that the chirality is determined by the helicity of bond distortions (e.g., Se-Ti bonds) and how these distortions translate between adjacent layers. emergentmind.comarxiv.org The resulting atomic structure can possess a lower symmetry (e.g., C2) where inversion and reflection symmetries are broken. emergentmind.comarxiv.org

Another mechanism involves photo-induced symmetry breaking. In pump-probe studies of TiSe2, it has been suggested that photoexcitation can stabilize a noncentrosymmetric CDW structure that is nearly degenerate in energy with the ground-state centrosymmetric structure. aps.org This transient, noncentrosymmetric phase can explain the observation of chiral optical responses. aps.org The formation of chiral CDW order represents a spontaneous breaking of discrete symmetries, adding to the rich physics of these quantum materials.

Spectroscopic Signatures of Chiral Electronic Structure in TaSe2

The emergence of chirality within the charge density wave (CDW) phase of transition metal dichalcogenides has become a significant area of research, with chiral structures having been identified in related compounds such as 1T-TaS2 and 1T-TiSe2. acs.orgaps.orgnih.gov In Tantalum selenide (TaSe2), direct spectroscopic evidence of a chiral electronic structure has been captured through advanced photoemission techniques.

Recent studies utilizing spatially and angle-resolved photoemission spectroscopy (ARPES) on bulk 1T-TaSe2 have provided a direct view of its electronic landscape in the low-temperature CDW phase. arxiv.org These investigations revealed the coexistence of insulating areas with distinct metallic regions. arxiv.org A key spectroscopic signature observed within these metallic domains is the presence of a chiral Fermi surface. arxiv.org This finding is significant as it directly links the electronic band structure to a chiral order within the material. arxiv.org

Further high-resolution laser ARPES experiments have uncovered additional complexities within the metallic regions, showing variations that include a series of low-energy states. arxiv.org The characteristics of these states, including their energy, quantity, and dispersion, are consistent with the formation of quantum well states of varying thicknesses. arxiv.org This rich electronic behavior is thought to be influenced by the stacking arrangement of the CDW, with occasional stacking faults playing a role in the observed phenomena. arxiv.org According to dynamical mean field theory calculations, these stacking arrangements and resulting quantum size effects are primary factors dictating the electronic properties, with correlation effects considered to be of secondary importance. arxiv.org

While techniques like circular dichroism in resonant X-ray diffraction and circularly polarized Raman spectroscopy have been instrumental in probing chirality in other materials, nih.govarxiv.orgaps.org the most direct spectroscopic evidence for a chiral electronic structure in TaSe2 to date comes from the ARPES observation of its chiral Fermi surface. arxiv.orgarxiv.org

Phonon Soft Modes and Their Role in TaSe2 CDW Transitions

The formation of charge density waves in Tantalum selenide (TaSe2) is intrinsically linked to the behavior of its crystal lattice vibrations, or phonons. The transition into a CDW state is driven by strong electron-phonon coupling, which leads to a periodic lattice distortion and the opening of an energy gap at the Fermi level. aps.orgresearchgate.net A key indicator and mechanistic component of this transition is the softening of specific phonon modes. As the material approaches the CDW transition temperature, the frequency of these modes decreases significantly, indicating a lattice instability that ultimately culminates in the distorted CDW ground state.

Raman spectroscopy is a powerful experimental technique for probing these phonon dynamics. researchgate.net Temperature-dependent Raman studies on both 1T- and 2H-TaSe2 polytypes reveal dramatic changes in the phonon spectra corresponding to the onset of the incommensurate (IC-CDW) and commensurate (CCDW) phases. aps.orgnih.gov

In the 1T-TaSe2 polytype, the transition from the incommensurate to the commensurate CDW phase occurs at approximately 473 K. nih.govacs.org High-resolution Raman spectroscopy has identified at least 27 distinct Raman-active modes in the low-temperature CCDW phase. aps.orgresearchgate.net As the temperature is increased from 80 K toward the transition temperature, these modes exhibit a significant redshift (softening) and linewidth broadening. aps.org The broadening is associated with a reduced phonon lifetime as the CDW becomes incommensurate with the crystal lattice. aps.orgresearchgate.net

Detailed analysis has identified specific soft modes associated with the CDW superlattice in 1T-TaSe2. These modes, which are intense and have narrow linewidths deep in the CCDW phase, are primarily associated with the expansion and contraction of the "star-of-David" lattice distortion characteristic of this phase. aps.org

Identified Soft Modes in 1T-TaSe2 CCDW Phase
Frequency at 80 K (cm⁻¹)SymmetryVibrational CharacterReference
73.5Not specifiedExpansion-contraction of star-shaped CDW distortion aps.org
98.2Not specifiedExpansion-contraction of star-shaped CDW distortion aps.org

In the 2H-TaSe2 polytype, the CDW transition occurs at lower temperatures, with an IC-CDW phase appearing around 122 K and a CCDW phase below 90 K. hqgraphene.com The photophysics of these transitions has been extensively studied by combining Raman spectroscopy with density functional theory (DFT). nih.govaps.orgresearchgate.net Below the transition temperature, the Raman spectra show the emergence of new, strong, low-frequency peaks below 100 cm⁻¹ which are attributed to the collective amplitude and phase modes of the CDW. nih.govaps.org

Another significant phenomenon observed in the CDW state is the appearance of new modes due to zone-folding. The formation of a superlattice in the CDW phase alters the periodicity of the crystal, causing phonon modes from other parts of the Brillouin zone to be "folded" back to the zone center, making them Raman-active. nih.govaps.org For instance, in 2H-TaSe2, DFT calculations predict several Raman modes between 175 cm⁻¹ and 200 cm⁻¹ that emerge in the CDW state due to this zone-folding effect. aps.org Similarly, in 1T-TaSe2, the √13 x √13 C-CDW reconstruction results in new Raman peaks, such as one observed around 154 cm⁻¹. nih.govacs.org

The softening of phonon modes is also linked to a Kohn anomaly, which is a feature in the phonon dispersion curve arising from strong electron-phonon coupling at a specific wavevector that spans the Fermi surface. nih.govresearchgate.net In 2H-TaSe2, a broad two-phonon mode observed around 150 cm⁻¹ at room temperature is associated with the Kohn anomaly. nih.gov The behavior of this mode is sensitive to the atomic displacements of the CDW transition. nih.govresearchgate.net

Key Phonon Features in 2H-TaSe2 CDW Transitions
FeatureDescriptionSpectral Region (cm⁻¹)Reference
Amplitude & Phase ModesCollective excitations of the CDW state, appear below T_CDW.< 100 nih.govaps.org
Zone-Folded ModesNew modes appearing due to superlattice periodicity.~175 - 200 aps.org
Two-Phonon ModeAssociated with the Kohn anomaly and sensitive to CDW formation.~150 nih.gov

The comprehensive study of these phonon behaviors, particularly the identification of soft modes, provides crucial insight into the microscopic mechanisms driving the charge density wave transitions in Tantalum selenide.

Interplay of Quantum Electronic States in Tase2

Coexistence and Competition Between CDW and Superconductivity in TaSe2

In its bulk 2H polytype, TaSe2 is a model system for studying the coexistence of a charge density wave (CDW) and superconductivity. The material undergoes a transition to an incommensurate CDW (ICDW) state at approximately 122 K, followed by a lock-in transition to a commensurate CDW (CCDW) state at around 90 K. researchgate.net Superconductivity emerges at a much lower temperature, with a critical temperature (Tc) of about 0.14 K. researchgate.net This coexistence suggests a delicate balance and competition between the two ordered states.

The relationship between CDW and superconductivity in TaSe2 can be manipulated through various tuning parameters such as chemical doping, pressure, and dimensionality.

Chemical Doping: Intercalating elements like Palladium (Pd) into the TaSe2 lattice has a profound effect on its electronic properties. Systematic Pd intercalation destabilizes the CCDW order more rapidly than the ICDW. researchgate.net As the CCDW is suppressed, the superconducting transition temperature shows a dramatic enhancement, reaching up to 3.3 K for a Pd concentration of x = 0.08, which is approximately 24 times higher than in pristine 2H-TaSe2. researchgate.net Similarly, doping with Platinum (Pt) can also suppress the CDW state and enhance Tc to around 2.7 K. researchgate.netarxiv.org The substitution of Selenium (Se) with Tellurium (Te) can also significantly raise the Tc to as high as 2.4 K. pnas.org

Pressure: The application of hydrostatic pressure is another effective tool to tune the balance between CDW and superconductivity. As pressure is increased, the CDW transition temperature (TCDW) is suppressed. researchgate.netarxiv.org Concurrently, the superconducting Tc is significantly enhanced. In 2H-TaSe2, Tc can be increased to 8.2 K at a pressure of 23 GPa. arxiv.org In the 1T polytype, pressure induces superconductivity at around 2.6 GPa, with Tc reaching a maximum of about 5.1 K at 21.8 GPa as the CDW state is suppressed. acs.org This inverse relationship between TCDW and Tc under pressure strongly indicates a competitive interplay between the two states. researchgate.netarxiv.org

Dimensionality: Reducing the material's thickness to the two-dimensional limit (a single monolayer) reveals a surprising effect. In monolayer 1H-TaSe2, both the CDW order and superconductivity are found to be enhanced compared to the bulk material. acs.orgresearchgate.netnih.gov First-principles calculations show that monolayer TaSe2 in its 3x3 CDW phase possesses a large electron-phonon coupling, leading to an order of magnitude higher Tc than in bulk. acs.orgresearchgate.netnih.gov This simultaneous enhancement suggests that the competition observed in bulk can be altered in the 2D limit, where increased electron-phonon coupling overcomes the effects of the strengthened CDW. acs.orgnih.gov

Effect of Tuning Parameters on CDW and Superconductivity in TaSe2
Tuning ParameterEffect on CDWEffect on Superconductivity (Tc)Key Findings
Pd Doping (in 2H-TaSe2)SuppressedEnhanced (up to 3.3 K)Demonstrates competition between CDW and superconductivity. researchgate.net
Pt Doping (in 2H-TaSe2)SuppressedEnhanced (up to 2.7 K)Suppression of CDW facilitates the formation of Cooper pairs. researchgate.netarxiv.org
Pressure (on 2H-TaSe2)SuppressedEnhanced (up to 8.2 K)Highlights the competitive nature of the two states. arxiv.org
Pressure (on 1T-TaSe2)SuppressedInduced and Enhanced (up to 5.1 K)Shows pressure can induce superconductivity by suppressing CDW. acs.org
Reduced Dimensionality (Monolayer)EnhancedEnhancedIncreased electron-phonon coupling in 2D overcomes the CDW effect. acs.orgresearchgate.netnih.gov

Relationship between CDW and Electron Correlation Effects in TaSe2

Electron correlation—the interaction between electrons—plays a crucial role in the electronic properties of TaSe2, particularly in the 1T polytype. In layered materials like 1T-TaSe2, the formation of a "Star of David" CDW creates a narrow, half-filled electronic band. aps.org Strong electron correlations within this narrow band can lead to the opening of a Mott gap, driving the system into a Mott insulating state.

Research on monolayer 1T-TaSe2 has revealed a robust CDW-Mott insulating phase with a remarkably high transition temperature onset of around 530 K. nih.govarxiv.orgresearchgate.net This indicates that the CDW is strengthened by electron correlations. nih.govarxiv.org The enhanced Mott-Hubbard and CDW gaps in the monolayer are attributed to lattice distortions assisted by these strengthened correlations. nih.govarxiv.org In this state, the unpaired electron at the center of each "Star of David" cluster becomes localized due to strong intralayer electron-electron repulsion, which is characteristic of a Mott insulator. arxiv.org

While single layers of 1T-TaSe2 are considered Mott insulators, the role of electron correlation in the bulk material is more complex. aps.orgresearchgate.net Some studies suggest that interlayer coupling in bulk 1T-TaSe2 can weaken the insulating phase observed in the monolayer. researchgate.net However, other experimental evidence points to electron correlations being the universal origin of the various surface states observed in bulk 1T-TaSe2 crystals, which can range from metallic to insulating. aps.org Theoretical models, such as the Hubbard model, are often employed to describe the electronic structure and the emergence of the Mott insulating state in the CDW phase of tantalum-based dichalcogenides. mdpi.comresearchgate.net

Role of Electron Correlation in TaSe2
Polytype/DimensionalityKey ObservationUnderlying Mechanism
Monolayer 1T-TaSe2Robust CDW-Mott insulator with TCDW ~530 K. nih.govarxiv.orgresearchgate.netStrong electron correlations in the narrow band formed by the "Star of David" CDW lead to a Mott gap. aps.orgarxiv.org
Bulk 1T-TaSe2Complex behavior with both metallic and insulating surface states. aps.orgThe interplay between electron correlations and interlayer coupling determines the electronic ground state. aps.orgresearchgate.net

Interlayer Coupling Effects on TaSe2 CDW and Superconductivity

Interlayer coupling is a critical parameter that influences the CDW and superconducting states in TaSe2. The weak van der Waals forces that hold the layers together can be modified, leading to significant changes in the material's electronic properties.

In 1T-TaSe2, interlayer coupling has a pronounced effect on the CDW and the associated Mott insulating state. While a monolayer of 1T-TaSe2 is a Mott insulator, the introduction of interlayer coupling in bilayer and trilayer samples has been shown to rapidly quench this insulating state. researchgate.net The stacking order of the CDW layers is also crucial; different stacking configurations can result in diverse electronic phases, including metallic and band insulating states. iaea.orgresearchgate.net For instance, density functional theory calculations have shown that by controlling the vertical stacking order of CDWs, bulk 1T-TaSe2 can exhibit various electronic phases. iaea.org This demonstrates that the electronic properties of 1T-TaSe2 are highly tunable through the manipulation of interlayer interactions.

The influence of interlayer coupling on the 2H polytype is also significant. As discussed earlier, reducing the thickness to a monolayer enhances both superconductivity and the CDW. acs.orgnih.gov This suggests that the interlayer coupling in the bulk material plays a role in suppressing these states. Furthermore, techniques such as the intercalation of lithium ions between the TaSe2 layers directly modify the interlayer coupling and electron concentration. This has been shown to enhance the electron-phonon interaction, leading to a significant increase in the superconducting transition temperature. nih.gov The stacking geometry and the number of layers in few-layer 2H-TaSe2 have been shown to have a dramatic effect on the Fermi surface and phonon dispersions, highlighting the strong electronic interlayer coupling in this system. osti.gov

Impact of Interlayer Coupling on TaSe2
PolytypeEffectMechanism
1T-TaSe2Quenches the Mott insulating state of the monolayer. researchgate.net The stacking order of CDW layers determines the electronic phase (metallic vs. insulating). iaea.orgresearchgate.netInterlayer electron hopping and hybridization modify the electronic band structure. iaea.org
2H-TaSe2Bulk interlayer coupling suppresses both CDW and superconductivity relative to the monolayer. acs.orgnih.govChanges in dimensionality affect electron-phonon coupling and Fermi surface topology. nih.govosti.gov

Modulation and Control of Tase2 Electronic and Structural Properties

Doping Effects on TaSe2 CDW and Superconductivity

Doping, the intentional introduction of impurities into a material, serves as a powerful tool to alter the carrier concentration and electronic structure of TaSe2, thereby influencing its CDW and superconducting states.

Electron and Hole Doping Mechanisms in TaSe2

The introduction of electron or hole carriers into TaSe2 can significantly modify its intrinsic electronic properties. Electron doping, which increases the electron concentration, has been shown to suppress the CDW state while enhancing superconductivity. This is often achieved by substituting Ta atoms with elements that have more valence electrons or through chemical intercalation. The injected electrons can alter the Fermi surface topology, moving it away from the conditions favorable for CDW formation. For instance, in 2H-TaSe2, electron doping can push the Van Hove singularity (VHs) in the electronic band structure closer to the Fermi level, which is believed to enhance the density of states and promote superconductivity.

Conversely, hole doping, which reduces the electron concentration, can also modulate the electronic properties, though the effects can be more complex. In some cases, hole doping has been found to suppress the CDW instability. The specific outcomes of both electron and hole doping are highly dependent on the dopant concentration and the specific polytype of TaSe2.

Intercalation Studies (e.g., Pt, Pd, Pb, Fe, K) in TaSe2

Intercalation, the insertion of atoms or molecules between the layers of TaSe2, is a versatile method for doping and modifying its properties. Various elements have been successfully intercalated into the van der Waals gaps of TaSe2, leading to diverse and tunable electronic and magnetic behaviors.

Platinum (Pt) and Palladium (Pd): Intercalation of Pt and Pd into 2H-TaSe2 has been shown to introduce electron-like charge carriers, leading to the suppression of the CDW state and a significant enhancement of the superconducting transition temperature (Tc). In the case of Pt intercalation, increasing the concentration to 20% can induce a structural phase transition from the 2H to the 4Hb polytype. This structural change, combined with the electron doping effect, completely suppresses the CDW and raises the Tc to approximately 2.7 K. Similarly, Pd intercalation effectively dopes the system with electrons, moderately suppressing the CDW phase while sharply enhancing superconductivity, with Tc reaching up to 3.3 K at an optimal doping level.

Lead (Pb): Studies on Pb-intercalated 2H-TaSe2 have revealed a rapid suppression of the commensurate CDW (CCDW) phase with increasing Pb content, while the incommensurate CDW (ICDW) transition temperature decreases more slowly. The superconducting transition temperature exhibits a dome-like behavior, reaching a maximum of 3.3 K at a Pb concentration of x = 0.09, which coincides with the collapse of the CCDW phase. This suggests a competitive relationship between the CCDW and superconducting phases.

Iron (Fe): The intercalation of magnetic iron atoms into 2H-TaSe2 introduces magnetic order, creating a fascinating interplay between magnetism, CDW, and superconductivity. At low Fe concentrations (e.g., Fe0.12TaSe2), the material exhibits ferromagnetism with a Curie temperature of 50 K. At higher concentrations (e.g., Fe0.25TaSe2), the system transitions to an antiferromagnetic state with a Néel temperature of up to 130 K. This is in contrast to Fe-intercalated TaS2, where antiferromagnetism only appears at higher iron content.

Potassium (K): Intercalation of potassium ions into 2H-TaSe2 has been found to alter the band structure and suppress the CDW. This is attributed to the filling of the conduction band by electrons from the potassium atoms. The intercalation leads to the destruction of the CDW superstructure and the formation of a new superstructure associated with the ordered potassium ions.

IntercalantEffect on CDWEffect on Superconductivity (Tc)Additional Notes
Platinum (Pt)Suppressed; completely at 20%Enhanced to ~2.7 KInduces 2H to 4Hb structural transition at 20%
Palladium (Pd)SuppressedEnhanced to ~3.3 KInduces multiband superconductivity
Lead (Pb)CCDW suppressedDome-like behavior, max Tc ~3.3 KCompetition between CCDW and superconductivity
Iron (Fe)--Induces ferromagnetism at low concentration and antiferromagnetism at higher concentration
Potassium (K)Suppressed-Changes band structure and forms a new superstructure

Strain Engineering of Charge Density Wave Order in TaSe2

Applying mechanical strain is another effective way to tune the electronic properties of TaSe2 without introducing chemical disorder. First-principles calculations have shown that both compressive and tensile strain can modulate the CDW order in monolayer 1H-TaSe2. Compressive strain has been found to enhance the CDW order, while tensile strain tends to suppress it. This behavior is attributed to the strain-induced changes in the lattice distortions and the electronic band structure. For instance, biaxial strain can alter the nesting conditions of the Fermi surface, which is a key factor in the formation of the CDW state. Uniaxial strain, on the other hand, can break the crystal symmetry and lead to anisotropic changes in the CDW order. While theoretical studies have provided valuable insights, experimental realization and detailed characterization of strain effects in TaSe2 are still areas of active research.

Pressure-Induced Phase Transitions and CDW Suppression in TaSe2

Hydrostatic pressure is a clean and powerful tool to continuously tune the lattice parameters and electronic properties of materials. In both 1T- and 2H-TaSe2, applying pressure has been shown to suppress the CDW order and induce or enhance superconductivity.

In 1T-TaSe2, pressure-induced superconductivity emerges at approximately 2.6 GPa. acs.org The superconducting transition temperature (Tc) increases as the CDW state is suppressed, reaching a maximum of about 5.1 K at 21.8 GPa. acs.org At pressures above 19 GPa, 1T-TaSe2 undergoes a structural phase transition to a monoclinic C2/m structure. acs.org Interestingly, this high-pressure superconducting phase can be partially retained even after the pressure is released. acs.org

For 2H-TaSe2, pressure also leads to a monotonous increase in Tc, reaching up to 8.2 K at 23 GPa. The CDW transition temperature (TCDW) initially shows a slight decrease with pressure, followed by a jump and then a gradual decrease at higher pressures. iphy.ac.cn High-pressure X-ray diffraction studies have shown that there is no structural phase transition in 2H-TaSe2 up to 20 GPa, indicating that the changes in electronic properties are primarily due to the continuous lattice contraction. iphy.ac.cn The suppression of the CDW order under pressure is believed to free up electronic states at the Fermi level, which then become available for Cooper pairing, leading to the enhancement of superconductivity.

PolytypePressure for Superconductivity OnsetMaximum TcPressure for CDW SuppressionPressure-Induced Structural Phase Transition
1T-TaSe2~2.6 GPa acs.org~5.1 K at 21.8 GPa acs.orgGradual suppression with increasing pressureMonoclinic C2/m above 19 GPa acs.org
2H-TaSe2-~8.2 K at 23 GPaGradual suppression with increasing pressureNone observed up to 20 GPa iphy.ac.cn

Defect Engineering and Its Influence on TaSe2 CDW Order

Structural defects, such as vacancies and interstitials, can significantly influence the CDW order in TaSe2. These defects can act as scattering centers for electrons, disrupting the long-range coherence required for the formation of the CDW state. For example, selenium (Se) vacancies are common intrinsic defects in TaSe2. These vacancies can introduce localized electronic states and act as p-type dopants, altering the carrier concentration and affecting the stability of the CDW phase. Similarly, tantalum (Ta) self-intercalation, where excess Ta atoms occupy sites between the TaSe2 layers, can also modify the electronic properties and suppress the CDW transition temperature. The controlled introduction of defects, or "defect engineering," offers a potential route to manipulate the CDW order and study its interplay with other electronic phases. However, the precise role and control of different types of defects in TaSe2 are still under investigation.

Interface Engineering and Proximity Effects in TaSe2 Heterostructures

The advent of two-dimensional materials has opened up new avenues for controlling the properties of TaSe2 through interface engineering. By creating heterostructures of TaSe2 with other 2D materials, it is possible to induce proximity effects, where the electronic properties of one material are influenced by the adjacent layer.

A notable example is the heterostructure of graphene on TaSe2. The interaction between the Dirac electrons in graphene and the correlated electrons in TaSe2 can lead to a proximity-induced charge density wave in the graphene layer. arxiv.org This interaction can also modify the band structure at the surface of TaSe2. arxiv.org The strength and nature of the interfacial coupling can be tuned by factors such as the relative orientation of the crystal lattices and the interlayer distance.

Furthermore, forming heterostructures with other transition metal dichalcogenides, such as MoS2, can lead to charge transfer across the interface, which can effectively dope (B7801613) the TaSe2 layer and modulate its electronic properties. The ability to create a wide variety of van der Waals heterostructures with TaSe2 provides a highly tunable platform for exploring and controlling its electronic and structural phases.

Dimensionality Effects in Tase2 Systems

Monolayer and Few-Layer TaSe2: Distinct Electronic and Structural Properties

The transition from bulk to monolayer TaSe2 induces significant modifications in its electronic and structural landscape. In its bulk form, the 1T polytype of TaSe2 is metallic, a property attributed to a dispersive band that crosses the Fermi level. nih.govoup.com However, as the material is thinned down to a few layers or a monolayer, a dimensionality-driven metal-to-Mott insulator transition occurs. nih.govoup.com This transition is not primarily caused by reduced electron screening, but rather by the quenching of the kinetic energy of itinerant electrons as the dimensionality is lowered. nih.gov When the Coulomb repulsion energy (U) dominates over the reduced band width (W), the material transitions into a Mott insulating state. oup.com This phenomenon resolves the long-standing observation of an insulating surface on a metallic bulk crystal of 1T-TaSe2. nih.govoup.com

First-principles calculations reveal that dimensionality effects dramatically influence the Fermi surfaces and phonon dispersions. osti.gov In the 1H polytype, angle-resolved photoemission spectroscopy (ARPES) and scanning tunneling microscopy (STM) studies of single-layer TaSe2 show a marked change in the low-energy electronic structure compared to the bulk. nih.govresearchgate.net Specifically, there is a reduction in the number of energy bands crossing the Fermi level and a corresponding alteration of the Fermi surface topology. nih.govresearchgate.net

Table 1: Comparison of Electronic and Structural Properties in Bulk vs. Monolayer TaSe2

Property Bulk TaSe2 Monolayer TaSe2 Key Dimensionality Effect
Electronic State (1T) Metallic nih.gov Mott Insulator oup.com Dimensionality-driven quenching of kinetic energy leads to a Mott transition. nih.govoup.com
Electronic Structure (1H) Multiple bands cross Fermi level researchgate.net Reduced number of bands cross Fermi level; modified Fermi surface topology nih.govresearchgate.net Change in band structure due to confinement and absence of interlayer hybridization.
Interlayer Interaction Strong van der Waals forces researchgate.net Absent researchgate.net Leads to distinct vibrational modes and influences charge density wave formation. nist.gov

| Primary Interaction | Electron kinetic energy dominates | Electron-electron Coulomb interaction can dominate nih.gov | Reduced dimensionality enhances correlation effects. nih.gov |

Evolution of TaSe2 CDW Order with Layer Number

Tantalum selenide (B1212193) is a well-known charge density wave (CDW) system, exhibiting a periodic modulation of the electron density accompanied by a distortion of the crystal lattice. In bulk 2H-TaSe2, a normal-to-incommensurate CDW transition occurs around 122 K, followed by an incommensurate-to-commensurate transition at approximately 90 K. hqgraphene.compusan.ac.kr

Remarkably, studies on single-layer 1H-TaSe2 grown by molecular beam epitaxy demonstrate that a 3x3 CDW order persists despite the significant changes to the electronic structure in the two-dimensional limit. nih.govresearchgate.net The transition temperature and the 3x3 symmetry of the CDW appear to be largely unaffected by the reduction to a single layer. researchgate.netpusan.ac.kr This persistence suggests that the CDW instability in monolayer 1H-TaSe2 is not primarily driven by Fermi surface nesting or a saddle point mechanism, but more likely arises from strong electron-phonon coupling. researchgate.net

Theoretical models using density functional theory (DFT) have been employed to study how van der Waals interactions and reduced dimensionality influence the CDW atomic structures. nist.govresearchgate.net These calculations show that the interlayer interactions, which are pervasive in many quantum phenomena involving 2D confinement, play a significant role in the CDW formation in bulk and few-layer systems. nist.govresearchgate.net The absence of these interactions in monolayer TaSe2 modifies the specifics of the CDW state, even as the fundamental order persists. researchgate.net For example, in the 2H polytype, DFT calculations show a different evolution of electron densities with decreasing temperature for monolayer versus bulk TaSe2, indicating a change in the charge localization patterns within the CDW state. researchgate.net

Table 2: CDW Properties as a Function of TaSe2 Layer Number

Feature Bulk 2H-TaSe2 Monolayer 1H-TaSe2 Influence of Dimensionality
CDW Transition Temp. ~122 K (Incommensurate) hqgraphene.compusan.ac.kr Appears largely unaffected researchgate.net The primary driving mechanism (electron-phonon coupling) remains strong in 2D. researchgate.net
CDW Symmetry Commensurate lock-in at ~90 K hqgraphene.com 3x3 symmetry persists nih.govresearchgate.net The fundamental lattice instability is robust against dimensional reduction.
Driving Mechanism Complex interplay of factors Likely dominated by electron-phonon coupling researchgate.net The altered electronic structure in 2D makes mechanisms like Fermi surface nesting less probable. researchgate.net

| Interlayer Coupling | Influences CDW structure nist.govresearchgate.net | Absent | The CDW is a purely 2D phenomenon, uninfluenced by out-of-plane interactions. researchgate.net |

Confinement Effects on Quantum Phenomena in TaSe2

Quantum confinement in monolayer and few-layer TaSe2 arises as the movement of electrons is restricted in the direction perpendicular to the material plane. This confinement leads to the quantization of energy levels and enhances the effects of electron-electron interactions, giving rise to novel quantum phenomena. nih.gov

One of the most significant consequences of confinement in the 1T polytype is the emergence of a Mott insulating state, where strong Coulomb repulsion between electrons localizes them, preventing electrical conduction. oup.com The reduction in dimensionality effectively quenches the kinetic energy of the electrons, amplifying the role of these correlation effects. nih.gov

Furthermore, quantum size effects can manifest due to the specific stacking arrangements of the CDW in thin films. Spatially and angle-resolved photoemission studies have revealed that the diverse electronic phenomena in 1T-TaSe2, including the coexistence of insulating and metallic regions, can be dictated by these quantum size effects. arxiv.org Occasional stacking faults in the CDW order can create quantum well states of varying thicknesses, leading to a rich and complex electronic structure. arxiv.org While not directly observed in TaSe2 yet, studies on the related material 1T-TiSe2 show that quantum confinement of a CDW can coexist with a two-dimensional electron gas (2DEG) at the surface. arxiv.orghes-so.chaps.org This suggests the possibility of using confinement to control many-body quantum states in these materials.

Emergent Phenomena and Future Research Directions in Tase2

Topological States and Their Interplay with CDW in TaSe2

Recent theoretical and experimental studies have suggested the existence of non-trivial topological states in certain polytypes and dimensionalities of TaSe2. The interplay between these topological phases and the inherent Charge Density Wave (CDW) order is a burgeoning area of research. In monolayer 1H-TaSe2, for instance, the emergence of a 3x3 CDW phase is predicted to coexist with enhanced superconductivity. acs.org This coexistence is significant as the CDW order, which typically competes with superconductivity by gapping portions of the Fermi surface, can, in this two-dimensional limit, coexist and even see its superconducting transition temperature enhanced by an order of magnitude compared to the bulk material. acs.org

Furthermore, the intercalation of other atoms, such as lead (Pb) to form PbTaSe2, can suppress the CDW order present in pure TaSe2 and give rise to a topologically nontrivial band structure. aps.org First-principles calculations and Angle-Resolved Photoemission Spectroscopy (ARPES) experiments on PbTaSe2 have revealed a band inversion and the presence of topological Dirac surface states. aps.org While the Z2 invariant in pure TaSe2 is trivial (Z2 = 0), the hybridization of Pb-6p orbitals with Ta-5d orbitals in PbTaSe2 induces a well-defined band-inverted energy gap, leading to its non-trivial topological character. aps.org The study of how the remnant signatures of the CDW instability in the parent TaSe2 compound might influence these topological surface states is an active area of investigation. The coexistence and competition between CDW order and non-trivial topology have also been reported in monolayer 1H-MSe2 (where M can be Ta), particularly when triggered by electron doping and momentum-dependent electron-phonon coupling. rsc.org These findings open up exciting possibilities for engineering novel electronic states where the properties of topological phases can be tuned by manipulating the CDW order.

Quantum Criticality in Doped/Strained TaSe2 Systems

The suppression of long-range order, such as the CDW, at absolute zero temperature through non-thermal tuning parameters like pressure, doping, or strain can lead to a quantum critical point (QCP). The quantum fluctuations in the vicinity of a QCP are believed to be crucial for the emergence of unconventional superconductivity and other exotic electronic states. In the context of TaSe2, applying pressure has been shown to be an effective method to suppress the CDW order and induce a QCP.

High-pressure X-ray diffraction and inelastic X-ray scattering measurements on 2H-TaSe2 have demonstrated that the CDW order is fully suppressed at a critical pressure of approximately 19.9 GPa. doaj.orgarxiv.org The observation of a soft phonon mode associated with the CDW at this critical pressure provides strong evidence for a continuous phase transition to a quantum disordered state, and thus the existence of a CDW QCP. anl.gov Significantly, the superconducting transition temperature (Tc) in 2H-TaSe2 exhibits a dome-like shape as a function of pressure, with the maximum Tc of around 8.2 K occurring in close proximity to the CDW QCP. arxiv.org This suggests that the quantum fluctuations associated with the suppression of the CDW order play a significant role in enhancing superconductivity.

Similar behavior is observed in doped TaSe2 systems. For example, in 2H-Pd₀.₀₅TaSe₂, the CDW transition temperature is suppressed with increasing pressure and vanishes at a critical pressure of about 21.5 GPa. doaj.org At this pressure, the superconducting Tc reaches its maximum value of approximately 8.5 K. doaj.org Raman scattering studies on this system show that the spectral features associated with the CDW amplitudon modes are systematically suppressed with pressure and disappear at the critical pressure, providing further evidence for a CDW QCP. doaj.org These findings underscore the intimate relationship between the suppression of the CDW, the emergence of a quantum critical point, and the enhancement of superconductivity in TaSe2-based systems.

Pressure-Induced Quantum Criticality and Superconductivity in TaSe2 Systems
MaterialTuning ParameterCritical Pressure (Pc) for CDW Suppression (GPa)Maximum Superconducting Transition Temperature (Tc,max) (K)Reference
2H-TaSe2Pressure~19.9~8.2 doaj.orgarxiv.org
2H-Pd₀.₀₅TaSe₂Pressure~21.5~8.5 doaj.org

Moiré Superlattices and Related Quantum Phenomena in TaSe2 Heterostructures

The advent of van der Waals heterostructures, created by stacking and twisting two-dimensional materials, has opened up a new frontier in condensed matter physics. When two layers of a layered material like TaSe2 are stacked with a slight twist angle or lattice mismatch, a long-wavelength periodic potential, known as a Moiré superlattice, is formed. These Moiré patterns can dramatically alter the electronic properties of the material, leading to the emergence of novel quantum phenomena.

While extensive research on Moiré physics has been conducted on materials like graphene and other transition metal dichalcogenides (TMDs) such as WSe2 and NbSe2, the exploration of Moiré superlattices in TaSe2 is a promising and developing area. aps.orgaps.orgarxiv.org Based on studies of similar metallic TMDs, it is expected that Moiré patterns in twisted bilayer TaSe2 will lead to a significant modulation of the interlayer coupling and could influence the existing CDW order. aps.org For instance, in twisted NbSe2 bilayers, the Moiré superlattice leads to the formation of domains with distinct stacking configurations and necessitates the nucleation of CDW discommensurations at the domain walls. aps.org A similar modulation of the CDW order is anticipated in twisted TaSe2, potentially leading to novel, spatially textured electronic states.

Furthermore, the Moiré potential can lead to the formation of flat electronic bands, where the kinetic energy of electrons is quenched, and electron-electron interactions become dominant. This can give rise to strongly correlated states, such as Mott insulators and unconventional superconductivity, as famously observed in twisted bilayer graphene. The interplay between the intrinsic CDW order in TaSe2 and the Moiré-induced electronic correlations could lead to a rich phase diagram with novel correlated and topological phases. The ability to tune the Moiré wavelength by varying the twist angle provides a powerful tool to engineer the electronic properties of TaSe2 heterostructures, paving the way for the exploration of new quantum phenomena.

Valleytronics and Other Novel Quantum Degrees of Freedom in TaSe2

In certain two-dimensional materials with a hexagonal lattice structure, such as monolayer TMDs, electrons possess an additional degree of freedom known as the "valley" index. This refers to the distinct minima in the electronic band structure at the corners of the Brillouin zone (the K and K' points). The ability to control and manipulate this valley degree of freedom forms the basis of "valleytronics," a field that aims to use the valley index for information processing.

First-principles calculations based on density functional theory have explored the electronic and magnetic properties of novel ferrovalley materials, including monolayer 1H-TaSe2. researchgate.netarxiv.org These studies suggest that in its ferromagnetic state, 1H-TaSe2 can exhibit a giant and tunable valley polarization at the K and K' points. researchgate.netarxiv.org This valley polarization arises from the intrinsic exchange interactions of the transition metal d-orbital electrons and spin-orbit coupling, without the need for an external magnetic field. researchgate.netarxiv.org

Furthermore, the calculations indicate that the Berry curvature, a geometric property of the electronic wavefunctions, has opposite signs and unequal magnitudes at the K and K' valleys. researchgate.netarxiv.org This can lead to the anomalous valley Hall effect, where an applied in-plane electric field can generate a transverse valley current, leading to an accumulation of electrons from different valleys at the opposite edges of the material. The study suggests that while some related materials exhibit a spontaneous anomalous Hall effect, in 1H-TaSe2, this effect may be induced by the application of strain. researchgate.netarxiv.org The ability to manipulate the valley polarization through strain or other external fields opens up possibilities for using TaSe2 in valley-based logic and memory devices.

Potential for TaSe2 in Quantum Device Applications

The rich variety of quantum phenomena observed in TaSe2, including superconductivity, CDW order, topological states, and valley-dependent properties, makes it a promising material for the development of novel quantum devices. While the practical realization of many of these applications is still in its early stages, the fundamental properties of TaSe2 point towards several exciting future directions.

The superconductivity in TaSe2, particularly the enhanced superconductivity near a quantum critical point, could be harnessed for applications in quantum computing and sensing. For example, TaSe2 could be used to fabricate superconducting qubits, the fundamental building blocks of a quantum computer. The interplay between superconductivity and the CDW order might offer new ways to control the coherence of these qubits. Furthermore, the material's properties could be utilized in highly sensitive magnetic field detectors, such as Superconducting Quantum Interference Devices (SQUIDs).

The existence of topological states in TaSe2 and its derivatives opens up possibilities for fault-tolerant quantum computing. Topological quantum computers aim to encode information in non-local properties of the system, which are inherently robust against local sources of decoherence. The predicted topological surface states and the potential for Majorana bound states at the interface between superconducting and topological phases of TaSe2-based materials are of significant interest in this regard.

The valleytronic properties of monolayer TaSe2 could be exploited for low-power information processing. Valley-based transistors and logic gates could, in principle, operate with much lower energy consumption than conventional charge-based electronics. The ability to control the valley polarization with electric fields or strain provides a pathway for developing such devices.

Finally, the ultrafast control of the CDW state in TaSe2 with light suggests its potential use in high-speed optical switches and memory elements. The ability to rapidly switch the material between different resistive states corresponding to different CDW phases could be the basis for future non-volatile memory technologies. The continued exploration of these emergent phenomena in TaSe2 is expected to pave the way for a new generation of quantum technologies.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing high-purity TaSe₂ crystals, and how do purity levels impact electronic properties?

  • Methodology : The chemical vapor transport (CVT) method using iodine as a transport agent is widely employed for synthesizing TaSe₂ single crystals. Purity levels (≥99.9%) are critical to minimize defects that alter charge density wave (CDW) transitions or superconducting behavior. Post-synthesis annealing in selenium vapor can compensate for Se vacancies .
  • Data Reference : High-purity TaSe₂ sputtering targets (99.9% purity) are used in thin-film deposition to ensure stoichiometric consistency, as deviations in Ta:Se ratios above 0.5% can suppress CDW phases .

Q. How can researchers characterize the structural and electronic phases of TaSe₂, particularly its CDW transitions?

  • Methodology : Temperature-dependent resistivity measurements, scanning tunneling microscopy (STM), and angle-resolved photoemission spectroscopy (ARPES) are essential. STM resolves CDW modulations (e.g., 3×3 superlattices in 1T-TaSe₂), while ARPES maps Fermi surface reconstructions. Synchrotron X-ray diffraction quantifies lattice distortions during phase transitions .
  • Contradiction Note : Discrepancies in CDW transition temperatures (e.g., 122 K vs. 90 K in 2H-TaSe₂) may arise from strain effects in exfoliated flakes versus bulk crystals. Cross-validation with Raman spectroscopy (e.g., Eg mode softening) is advised .

Q. What are the key considerations for designing DFT studies on TaSe₂’s electronic structure?

  • Methodology : Use the generalized gradient approximation (GGA) with van der Waals corrections (e.g., PBE-D3) to account for interlayer interactions in layered TaSe₂. Include spin-orbit coupling (SOC) to model splitting in the d-band manifold near the Fermi level. Hybrid functionals (e.g., HSE06) improve CDW gap predictions but require high computational resources .

Advanced Research Questions

Q. How do interfacial strain and substrate interactions affect the electronic properties of TaSe₂ heterostructures?

  • Methodology : Fabricate heterostructures (e.g., TaSe₂/graphene) using mechanical exfoliation and dry transfer under inert atmospheres. Use piezoresponse force microscopy (PFM) to map strain gradients and correlate with local conductivity via conductive atomic force microscopy (c-AFM). Density functional tight-binding (DFTB) simulations can predict strain-induced CDW suppression .
  • Data Contradiction : Some studies report enhanced superconductivity in strained TaSe₂, while others observe CDW stabilization. Controlled experiments with in-situ strain application (e.g., bending stages) and low-temperature transport measurements are needed to resolve this .

Q. What mechanisms explain the coexistence of CDW and superconducting phases in doped TaSe₂?

  • Methodology : Dope TaSe₂ with Cu or Ni via ion implantation and characterize via energy-dispersive X-ray spectroscopy (EDS). Use muon spin rotation (μSR) to probe magnetic fluctuations and pair-breaking effects. Compare with DFT+U calculations to identify dopant-induced charge transfer and Fermi surface nesting changes .
  • Contradiction Analysis : While Cu doping suppresses CDW order and enhances superconductivity in 2H-TaSe₂, Ni doping shows opposite trends. This suggests dopant-specific hybridization with Se 4p orbitals, requiring resonant inelastic X-ray scattering (RIXS) to validate .

Q. How can researchers reconcile discrepancies in reported thermal conductivity of TaSe₂ under CDW transitions?

  • Methodology : Perform time-domain thermoreflectance (TDTR) measurements on bulk and thin-film TaSe₂ to isolate anisotropic thermal transport. Compare with Boltzmann transport equation (BTE) models incorporating phonon-CDW interactions. Note that surface oxidation (Ta₂O₅ formation) in ambient conditions may artificially reduce thermal conductivity .

Methodological Guidance for Contradiction Resolution

Q. What strategies are effective for resolving contradictions in TaSe₂’s magnetic susceptibility data?

  • Approach : Use a Quantum Design SQUID magnetometer with ultra-low-field capabilities (<1 Oe) to distinguish intrinsic diamagnetism from impurity phases (e.g., Ta₃Se₄). Perform field-cooled (FC) and zero-field-cooled (ZFC) measurements to isolate flux pinning effects in superconducting samples .

Q. How should researchers address inconsistencies in computational predictions of TaSe₂’s CDW gap size?

  • Approach : Combine GW approximations (for quasiparticle corrections) with dynamical mean-field theory (DMFT) to account for electron correlations. Validate with scanning tunneling spectroscopy (STS) at 4 K to measure the gap directly. Discrepancies >20 meV often stem from neglecting Se vacancy disorder in simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.